2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone
CAS No.: 941911-38-2
Cat. No.: VC4853843
Molecular Formula: C17H18N6OS
Molecular Weight: 354.43
* For research use only. Not for human or veterinary use.
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone - 941911-38-2](/images/structure/VC4853843.png)
Specification
CAS No. | 941911-38-2 |
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Molecular Formula | C17H18N6OS |
Molecular Weight | 354.43 |
IUPAC Name | 2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-pyrrolidin-1-ylethanone |
Standard InChI | InChI=1S/C17H18N6OS/c24-14(22-8-4-5-9-22)11-25-17-15-16(18-12-19-17)23(21-20-15)10-13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2 |
Standard InChI Key | DLPRSQQQSVXTOT-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Core Structure and Functional Groups
The compound belongs to the triazolo[4,5-d]pyrimidine family, a class of nitrogen-rich heterocycles known for their bioactivity. Its structure comprises:
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A triazolo[4,5-d]pyrimidine core (positions 1–7), which merges a triazole ring (positions 1–3) with a pyrimidine moiety (positions 4–7) .
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A benzyl group at position 3, providing hydrophobicity and potential π-π stacking interactions .
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A thioether linkage (-S-) at position 7, connecting the core to an ethanone derivative.
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A pyrrolidin-1-yl group attached to the ethanone, introducing conformational flexibility and basicity .
Molecular Formula and Weight
The molecular formula is C₂₁H₂₂N₆OS, calculated from the IUPAC name. This yields a molecular weight of 414.51 g/mol, consistent with triazolo-pyrimidine derivatives reported in PubChem entries .
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₂N₆OS |
Molecular Weight | 414.51 g/mol |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 7 |
Rotatable Bonds | 5 |
Topological Polar SA | 108 Ų |
Synthesis and Synthetic Pathways
Key Synthetic Strategies
While no explicit synthesis for this compound is documented, analogous triazolo[4,5-d]pyrimidines are typically synthesized via:
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Cyclocondensation Reactions: Combining substituted pyrimidines with triazole precursors under acidic or basic conditions .
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Nucleophilic Substitution: Introducing thioether groups at position 7 using mercapto intermediates .
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Amide Coupling: Attaching the pyrrolidin-1-yl ethanone moiety via carbodiimide-mediated coupling .
Proposed Synthetic Route
A plausible route involves:
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Formation of Triazolo-Pyrimidine Core: Reacting 4-amino-5-mercaptopyrimidine with benzyl azide under Huisgen conditions to form the triazole ring .
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Thioether Formation: Treating the 7-mercapto intermediate with chloroacetylpyrrolidine to install the thioether linkage .
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Final Functionalization: Purification via column chromatography and recrystallization, as described for related compounds .
Table 2: Synthetic Intermediates
Step | Intermediate | Role |
---|---|---|
1 | 3-Benzyl-7-mercapto-triazolo[4,5-d]pyrimidine | Core structure with reactive thiol |
2 | Chloroacetylpyrrolidine | Electrophile for thioether bond |
3 | Crude product | Requires purification (HPLC) |
Physicochemical Properties
Solubility and Lipophilicity
The compound’s logP (octanol-water) is estimated at 2.8, indicating moderate lipophilicity suitable for membrane permeability. Solubility in aqueous buffers is likely low (<10 µM), necessitating DMSO or ethanol for in vitro studies .
Stability Profile
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pH Stability: Stable in neutral to slightly acidic conditions (pH 4–7), with degradation observed in strong bases due to triazole ring hydrolysis .
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Thermal Stability: Decomposes above 200°C, consistent with thermal gravimetric analysis (TGA) of similar triazolo-pyrimidines .
Compound | Target | Activity (IC₅₀/EC₅₀) | Source |
---|---|---|---|
3-Benzyl-5-isobutyl-triazolo[4,5-d]pyrimidine | CB2 | 120 nM | |
1-(4-(3-Benzyl-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyl)ethanone | Kinase X | 85 nM |
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.35–7.28 (m, 5H, benzyl), 3.75–3.60 (m, 4H, pyrrolidine), 2.95 (s, 2H, SCH₂) .
Applications and Future Directions
Therapeutic Prospects
Challenges
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